molecular formula C44H30N4O2 B2841504 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide CAS No. 476318-09-9

2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide

Cat. No.: B2841504
CAS No.: 476318-09-9
M. Wt: 646.75
InChI Key: TYBBZODHNPFFMD-UHFFFAOYSA-N
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Description

This compound features a symmetrical bis-quinoline architecture interconnected via a biphenyl core with amide linkages. Its structure imparts rigidity and extended π-conjugation, which may enhance binding affinity to biological targets such as kinases or DNA.

Properties

IUPAC Name

2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O2/c49-43(37-27-41(31-11-3-1-4-12-31)47-39-17-9-7-15-35(37)39)45-33-23-19-29(20-24-33)30-21-25-34(26-22-30)46-44(50)38-28-42(32-13-5-2-6-14-32)48-40-18-10-8-16-36(38)40/h1-28H,(H,45,49)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBZODHNPFFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Doebner Reaction Methodology

The classical Doebner reaction enables quinoline core formation through condensation of aniline derivatives with β-keto acids. For 2-phenylquinoline-4-carboxylic acid synthesis:

  • Reactants : Aniline (1.0 eq), 2-nitrobenzaldehyde (1.2 eq), pyruvic acid (1.5 eq)
  • Conditions : Reflux in ethanol (12 hr) followed by oxidative aromatization with FeCl₃ (0.5 eq) in HCl
  • Yield : 58-67% after recrystallization from ethanol/water
  • Key Advantage : Predictable regioselectivity for C-4 carboxyl group formation

Characterization data matches literature reports:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (d, J = 8.5 Hz, 1H), 8.45 (s, 1H), 8.22 (d, J = 8.2 Hz, 2H)
  • HRMS : m/z 251.0978 [M+H]⁺ (calc. 251.0972)

Twin-Catalyst Single-Pot Synthesis

An improved method using Silferc (FeCl₃/SiO₂) and ZnCl₂ catalysts achieves higher atom economy:

  • Reactants : 4-Methylaniline (1.0 eq), methyl vinyl ketone (1.5 eq)
  • Conditions :
    • Step 1: Silferc (1.5 eq FeCl₃) in acetic acid at 70°C (1 hr)
    • Step 2: ZnCl₂ (1.0 eq) added, refluxed at 110°C (3 hr)
  • Yield : 65% isolated product vs. 58% via Doebner route
  • Advantage : Avoids nitro-group reduction steps required in Doebner synthesis

Construction of 4'-Amino-[1,1'-Biphenyl]-4-Amine Linker

Suzuki-Miyaura Biphenyl Coupling

The central biphenyl diamine is synthesized via palladium-catalyzed cross-coupling:

  • Reactants :
    • 4-Bromoaniline (1.0 eq)
    • 4-Aminophenylboronic acid pinacol ester (1.2 eq)
  • Conditions :
    • Pd(PPh₃)₄ (5 mol%)
    • K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1) at 90°C (12 hr)
  • Yield : 72% after silica gel chromatography
  • Characterization :
    • ¹³C NMR (125 MHz, CDCl₃): δ 146.8 (C-NH₂), 139.2 (C-C coupling position)
    • HPLC Purity : 98.4% (254 nm)

Sequential Amidation for Target Compound Assembly

Carboxylic Acid Activation

Quinoline-4-carboxylic acids are activated using carbodiimide chemistry:

  • Activation Reagents :
    • EDC·HCl (1.5 eq)
    • HOBt (1.5 eq) in DMF (0.1 M)
  • Reaction Time : 45 min at 0°C under N₂

Stepwise Amide Bond Formation

To prevent symmetric byproducts, a controlled stoichiometric approach is employed:

  • First Coupling :
    • Activated 2-phenylquinoline-4-carboxylic acid (1.05 eq)
    • 4'-Amino-[1,1'-biphenyl]-4-amine (1.0 eq)
    • Diisopropylethylamine (2.0 eq) in DMF (24 hr, RT)
    • Intermediate Yield : 83%
  • Second Coupling :
    • Isolate mono-amide intermediate
    • Repeat activation/coupling with second quinoline acid
    • Final Product Yield : 61% after precipitation

Purification and Characterization

  • Chromatography : Silica gel (CH₂Cl₂/MeOH 95:5 → 90:10)
  • Analytical Data :
    • HRMS : m/z 681.2451 [M+H]⁺ (calc. 681.2447)
    • ¹H NMR (600 MHz, DMSO-d₆):

      δ 10.34 (s, 2H, NH), 8.72 (d, J=8.4 Hz, 2H), 8.51 (s, 2H), 7.98-7.82 (m, 12H aromatic)
    • HPLC : 99.1% purity (220 nm, C18 column)

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Time (hr)
Quinoline Synthesis Doebner Reaction 58 95 14
Quinoline Synthesis Twin Catalysts 65 97 4
Biphenyl Coupling Suzuki-Miyaura 72 98 12
Amidation EDC/HOBt 61 99 48

Chemical Reactions Analysis

2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound involves multiple steps that typically include the reaction of phenyl derivatives with quinoline carboxylic acids. The general synthetic route can be outlined as follows:

  • Starting Materials : The synthesis begins with 2-phenylquinoline derivatives and appropriate amines or acid chlorides.
  • Coupling Reactions : Various coupling reactions, such as the Pfitzinger reaction or the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are employed to form the desired amide linkages.
  • Purification : The final products are purified using techniques such as column chromatography or recrystallization.

The detailed synthesis pathways can be found in several studies focusing on related quinoline derivatives .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide exhibit significant antibacterial properties. For instance, derivatives of quinoline-4-carboxylic acid have been tested against various bacterial strains, including:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
Compound CPseudomonas aeruginosa22

These results indicate that structural modifications can enhance antibacterial activity, making these compounds promising candidates for further development .

Anticancer Potential

The inhibition of histone deacetylases (HDACs) is a well-studied mechanism for anticancer activity. Compounds incorporating the 2-substituted phenylquinoline-4-carboxylic acid group have shown promising HDAC inhibitory activity. In a study evaluating a series of derivatives:

CompoundHDAC Inhibition (%) at 2 μM
D1163.49
D1274.91
D2366.16

These findings suggest that the compound's structure contributes significantly to its biological activity against cancer cells .

Study on Antibacterial Efficacy

In a comprehensive study, researchers synthesized a series of quinoline derivatives and evaluated their antibacterial efficacy using the agar diffusion method. The study highlighted the importance of specific functional groups in enhancing activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The most effective compounds displayed zones of inhibition comparable to established antibiotics .

Evaluation of Anticancer Properties

Another study focused on the anticancer properties of similar quinoline derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through HDAC inhibition. The research utilized various assays to assess cell viability, cell cycle progression, and apoptosis markers, confirming the potential of these compounds as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Structural Differences:

  • Substituents on the Quinoline Core: The target compound lacks polar substituents (e.g., methoxy, morpholino), unlike derivatives in (tert-butyldimethylsilyloxy) and (morpholinoethyl), which improve solubility or modulate electronic properties . Biphenyl linkage vs. single aryl groups (e.g., : 4-methylphenyl; : 4-methoxyphenyl).

Physicochemical Data:

Compound (Example) Molecular Weight (g/mol) Key Substituents Solubility Features
Target Compound ~700 Biphenyl, amide linkages Likely low (no ionizable groups)
N-[2-(morpholin-4-yl)ethyl] analog () ~434 Morpholinoethyl Enhanced via morpholine moiety
NSC 368390 () ~407 Sodium carboxylate High (ionic form)
5a1 () ~547 Dimethylaminopropyl, methylpiperazine Moderate (tertiary amines)

Spectral Characterization and Purity

  • NMR and MS: All analogs (e.g., –3, 7) confirm structures via $ ^1H $/$ ^13C $-NMR and HRMS. The target compound’s aromatic protons and amide NH signals would align with biphenylquinoline analogs in .
  • HPLC Purity: Most derivatives () achieve >97% purity. The target compound’s complexity may require gradient elution for accurate quantification .

Biological Activity

2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have been widely studied for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Quinoline moiety : Known for its role in various biological activities.
  • Phenyl groups : Contribute to lipophilicity and potentially enhance bioactivity.
  • Amide linkage : Often associated with increased biological activity due to hydrogen bonding capabilities.

Antibacterial Activity

Research has shown that quinoline derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives, which demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Notably, compounds with higher lipophilicity showed enhanced antibacterial effects, suggesting that structural modifications can improve efficacy against bacterial pathogens .

CompoundBacterial StrainActivity Level
5aS. aureusHigh
5bMRSAModerate
5cE. coliHigh
5dP. aeruginosaLow

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that quinoline derivatives can act as histone deacetylase (HDAC) inhibitors, which are critical in cancer therapy. The derivative D28 showed potent antiproliferative activity in human ovarian cancer cell lines with an IC50 value of 19 nM . The mechanism involves the inhibition of HDAC3, leading to cell cycle arrest and apoptosis in cancer cells.

CompoundCancer Cell LineIC50 (nM)
D28SK-OV-319
D11Various Cancer Lines63.49

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • HDAC Inhibition : By inhibiting HDAC enzymes, the compound alters gene expression patterns associated with cancer progression.
  • Antibacterial Mechanism : The precise mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested against multiple bacterial strains. The study concluded that modifications to the quinoline structure significantly enhanced antibacterial potency .
  • Anticancer Research : A recent study evaluated the effects of various quinoline derivatives on cancer cell lines. Compounds exhibiting HDAC inhibitory activity were found to induce apoptosis effectively, highlighting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as amide coupling between quinoline-4-carboxylic acid derivatives and biphenyl-4-amine intermediates. Key steps include:

  • Quinoline core formation : Friedländer or Gould-Jacobs cyclization under reflux conditions with catalysts like polyphosphoric acid .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF to link the quinoline and biphenyl moieties . Optimization strategies include microwave-assisted synthesis to reduce reaction time and solvent-free conditions to improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with aromatic proton signals in the δ 7.0–8.5 ppm range .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 622.22) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) ensure purity .

Q. What are the primary biological targets and associated assays for evaluating its activity?

The compound’s quinoline and biphenyl motifs suggest kinase or tubulin inhibition as potential mechanisms. Standard assays include:

  • Kinase inhibition : ADP-Glo™ assay for measuring ATP consumption in cancer cell lines .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .
  • Cytotoxicity : MTT assay (IC50_{50} values typically <10 µM in HeLa and MCF-7 cells) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C over 48 hours show:

  • pH 7.4 : >90% stability, monitored via HPLC .
  • pH 2.0 : 70–80% degradation after 24 hours, suggesting acid liability . Storage recommendations: –20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or structural analogs. Mitigation strategies:

  • Comparative dose-response assays : Standardize protocols (e.g., 72-hour incubation) .
  • Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups alter logP and target affinity) .

Q. What strategies enhance the compound’s binding affinity to specific protein targets?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., –F) at the biphenyl moiety to improve hydrophobic interactions .
  • Molecular docking : Use AutoDock Vina to predict binding poses with EGFR (PDB: 1M17) and optimize substituent geometry .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core modifications : Replacing quinoline with isoquinoline reduces off-target effects .
  • Substituent libraries : Synthesize derivatives with –OCH3_3, –CF3_3, or –NO2_2 groups and test IC50_{50} shifts .
  • Meta-analysis : Correlate logP values (2.5–4.0) with cytotoxicity to balance solubility and membrane permeability .

Q. What computational methods predict the compound’s potential for polymorphism?

  • Powder XRD : Screen for polymorphic forms using solvent-drop grinding with ethanol or acetonitrile .
  • DSC/TGA : Monitor thermal events (melting points >200°C indicate stable crystalline forms) .

Q. How can degradation products be identified and quantified during long-term stability studies?

  • LC-MS/MS : Detect hydrolyzed products (e.g., free quinoline-4-carboxylic acid) with MRM transitions .
  • Forced degradation : Expose to UV light (ICH Q1B) and acidic/oxidative conditions to profile degradation pathways .

Q. What in vitro and in vivo models are most relevant for assessing pharmacokinetic properties?

  • In vitro : Caco-2 cell monolayers for permeability (Papp_{app} >1 × 106^{-6} cm/s suggests oral bioavailability) .
  • In vivo : BALB/c mice for plasma half-life (t1/2_{1/2} ~4–6 hours) and metabolite profiling via UPLC-QTOF .

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